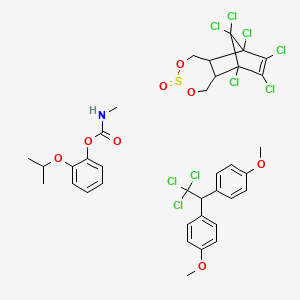
Propotox EM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propotox EM, also known as ethiofencarb, is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.33 g/mol . It is primarily used as an insecticide and belongs to the carbamate class of chemicals. The compound is known for its effectiveness in controlling a wide range of insect pests in agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propotox EM involves the reaction of 2-(ethylthiomethyl)phenol with methyl isocyanate. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
C8H9OS+CH3NCO→C11H15NO2S
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same reaction pathway. The process is optimized to maximize yield and minimize impurities. The reaction is conducted in a controlled environment with precise temperature and pressure conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propotox EM undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Propotox EM has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its inhibitory effects on acetylcholinesterase.
Industry: Utilized in the development of new insecticides and pest control agents
Mechanism of Action
Propotox EM exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A highly toxic carbamate insecticide.
Methomyl: Known for its rapid action against a wide range of pests.
Uniqueness
Propotox EM is unique due to its specific chemical structure, which provides a balance between effectiveness and safety. It is less toxic to non-target organisms compared to some other carbamate insecticides, making it a preferred choice in integrated pest management programs .
Properties
CAS No. |
67481-16-7 |
|---|---|
Molecular Formula |
C36H36Cl9NO8S |
Molecular Weight |
961.8 g/mol |
IUPAC Name |
1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide;1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene;(2-propan-2-yloxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C16H15Cl3O2.C11H15NO3.C9H6Cl6O3S/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3;10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-10,15H,1-2H3;4-8H,1-3H3,(H,12,13);3-4H,1-2H2 |
InChI Key |
OSVHMMSMSWRJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl.C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
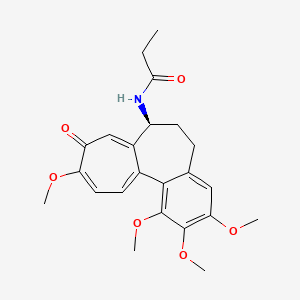

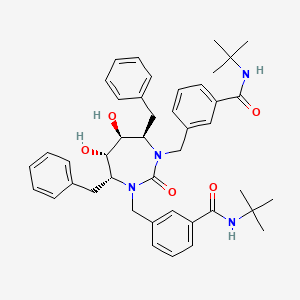
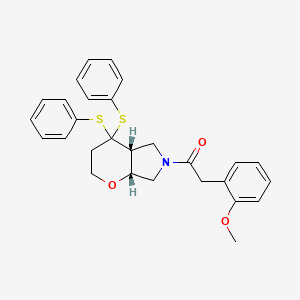
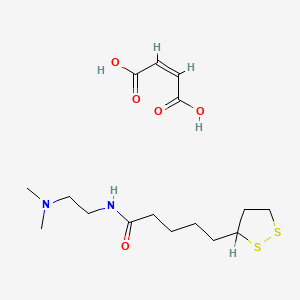

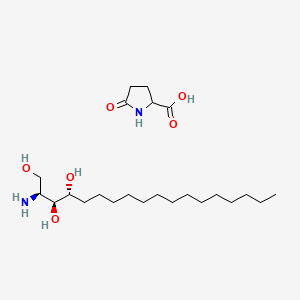
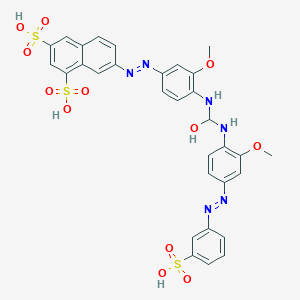
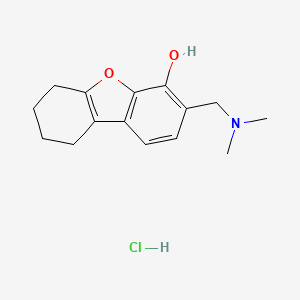
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)



